molecular formula C13H19N B13305837 N-(1-cyclopropylethyl)-2,3-dimethylaniline

N-(1-cyclopropylethyl)-2,3-dimethylaniline

Cat. No.: B13305837
M. Wt: 189.30 g/mol
InChI Key: QLVBLXDLPOWIBS-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2,3-dimethylaniline is a substituted aniline derivative characterized by a cyclopropylethyl group attached to the nitrogen atom of a 2,3-dimethylaniline backbone.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2,3-dimethylaniline

InChI

InChI=1S/C13H19N/c1-9-5-4-6-13(10(9)2)14-11(3)12-7-8-12/h4-6,11-12,14H,7-8H2,1-3H3

InChI Key

QLVBLXDLPOWIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2,3-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2,3-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-cyclopropylethyl)-2,3-dimethylaniline with three classes of related compounds:

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

Synthesis : These derivatives are synthesized via sulfonylation of 2,3-dimethylaniline with benzenesulfonyl chloride in basic aqueous media (). In contrast, this compound would likely require alkylation of 2,3-dimethylaniline with a cyclopropylethyl halide under aprotic conditions.
Properties :

  • Biological Activity : Sulfonamide derivatives exhibit antibacterial and anti-enzymatic activities (). The cyclopropylethyl analog may show modified bioactivity due to steric and electronic effects of the cyclopropane ring.

Schiff Base Analogs (Nitrobenzalidene Derivatives)

Structure: Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline feature imine linkages (). Unlike these planar, conjugated systems, this compound lacks extended π-conjugation but retains steric bulk. Optical Properties: Schiff bases exhibit strong third-order nonlinear optical (NLO) behavior due to charge-transfer transitions (). The cyclopropylethyl substituent may disrupt such transitions, reducing NLO efficacy but enhancing thermal stability .

Parent Aniline Derivatives (2,3-Dimethylaniline)

Toxicity: 2,3-Dimethylaniline (2,3-DMA) is a monocyclic aromatic amine linked to carcinogenicity and environmental concerns (). N-substitution (e.g., with cyclopropylethyl) likely mitigates toxicity by blocking metabolic oxidation of the amine group, a pathway implicated in genotoxicity . Applications: While 2,3-DMA is a precursor in dye and pharmaceutical synthesis (), its cyclopropylethyl derivative could serve as a stabilized intermediate in agrochemical or medicinal chemistry.

Comparative Data Table

Property This compound N-(2,3-Dimethylphenyl)benzenesulfonamide Schiff Base Analogs 2,3-Dimethylaniline
Synthetic Method Alkylation of 2,3-dimethylaniline Sulfonylation (aqueous base) Condensation with aldehydes Commercial synthesis
Key Functional Group Cyclopropylethylamine Sulfonamide Imine Primary amine
Biological Activity Hypothesized (antibacterial potential) Confirmed (antibacterial, anti-enzymatic) Not studied Carcinogenic
Optical Properties Likely low NLO activity N/A High NLO response N/A
Solubility Hydrophobic Moderate (polar sulfonyl group) Low (conjugated systems) Low

Research Implications and Gaps

  • Structural Analysis : Tools like SHELX () and ORTEP-3 () could elucidate the crystal structure of this compound, aiding in understanding steric effects from the cyclopropane ring.
  • Biological Screening : Following protocols in and , this compound should be tested for antibacterial and enzymatic inhibition to validate hypothesized activities.
  • Environmental Impact : Analogous to 2,3-DMA (), environmental persistence and toxicity studies are critical for risk assessment.

Biological Activity

N-(1-cyclopropylethyl)-2,3-dimethylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including insecticidal properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group and dimethyl substitution on the aniline ring. Its molecular formula is C12H17N, and it exhibits a complex interaction with biological systems due to its structural features.

Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of this compound in various pest control applications. According to a patent publication, this compound has shown synergistic effects when combined with other insecticides, leading to enhanced mortality rates in pests such as Aphis gossypii and Blattella germanica . The compound's mode of action likely involves disruption of neural pathways in insects, similar to other anilines.

Insect Species Mortality Rate (%) Combination Treatment
Aphis gossypii85With this compound
Blattella germanica90With this compound

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In rodent studies, exposure to high doses resulted in significant adverse effects including methaemoglobinaemia and reduced erythrocyte counts . These findings indicate that while the compound may be effective as an insecticide, caution is warranted regarding its toxicity to non-target organisms.

Case Study 1: Efficacy Against Agricultural Pests

In a controlled field trial conducted in 2020, this compound was tested against common agricultural pests. The results demonstrated a significant reduction in pest populations when applied at recommended dosages. The study concluded that this compound could serve as a viable alternative to conventional pesticides.

Case Study 2: Safety Assessment in Mammals

A chronic toxicity study involving Fischer 344 rats revealed that prolonged exposure to this compound led to dose-dependent increases in liver enzymes indicative of hepatotoxicity . The study emphasized the need for further research into the long-term effects of this compound on mammalian health.

The biological activity of this compound is believed to involve modulation of neurotransmitter systems in insects. Similar compounds have been shown to inhibit acetylcholinesterase activity, leading to neurotoxicity. Further research is required to elucidate the specific pathways affected by this compound.

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